molecular formula C12H7ClFNO3 B6387897 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261896-82-5

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387897
CAS No.: 1261896-82-5
M. Wt: 267.64 g/mol
InChI Key: OJSPVMXNYWZCHN-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine-3-carboxylic acid: Similar in structure but lacks the hydroxyphenyl group.

    5-Fluoro-2-hydroxyphenylpyridine-3-carboxylic acid: Similar but lacks the chlorine substituent.

Uniqueness

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the hydroxyphenyl group enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-11-9(12(17)18)3-6(5-15-11)8-4-7(14)1-2-10(8)16/h1-5,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPVMXNYWZCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=C(N=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687263
Record name 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-82-5
Record name 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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